Product packaging for S-sec-Butyl chlorothioformate(Cat. No.:CAS No. 52805-29-5)

S-sec-Butyl chlorothioformate

Cat. No.: B1626595
CAS No.: 52805-29-5
M. Wt: 152.64 g/mol
InChI Key: QMEKFEIJHUSKSJ-UHFFFAOYSA-N
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Description

Context and Significance in Organic Synthesis

S-sec-Butyl chlorothioformate, a member of the chlorothioformate ester family, serves as a reagent for the introduction of the sec-butylthio group into molecules. While extensive academic literature dedicated solely to this compound is limited, its structural features suggest its utility as an intermediate in the synthesis of more complex molecules, particularly in the fields of agrochemicals and materials science. Chlorothioformates, in general, are valuable precursors for thiocarbamates, some of which exhibit herbicidal and pesticidal properties. nih.gov The presence of the chiral sec-butyl group also introduces the potential for stereoselective transformations.

The reactivity of this compound is primarily centered around the electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. This reactivity allows for the formation of various derivatives. For instance, its reaction with amines would yield S-sec-butyl thiocarbamates. This transformation is a cornerstone of its application, as thiocarbamates are a well-established class of herbicides. mdpi.com

Overview of Chlorothioformate Chemistry

Chlorothioformate esters (RSCOCl) are structural analogs of chloroformate esters (ROCOCl), where the alkoxy oxygen is replaced by a sulfur atom. This substitution has profound effects on the chemical reactivity of the molecule. The replacement of oxygen with the less electronegative and more polarizable sulfur atom generally leads to a shift in the reaction mechanism of solvolysis from a bimolecular addition-elimination pathway, common for many chloroformates, towards a unimolecular ionization (SN1-type) pathway. thieme-connect.de This is attributed to the enhanced stability of the resulting thiocarboxylium ion intermediate. mdpi.com

Studies on the solvolysis of various alkyl chlorothioformates have provided significant insights into their reactivity. For example, the solvolysis of 1-adamantyl chlorothioformate proceeds through competing ionization pathways. mdpi.com The stability of the alkyl group plays a crucial role, with tertiary alkyl chlorothioformates like tert-butyl chlorothioformate showing a greater tendency towards ionization compared to primary or secondary analogues. thieme-connect.deeurjchem.com O-Alkyl chlorothioformates with a secondary alkyl group are noted to be unstable and can thermally decompose. thieme-connect.de

The synthesis of chlorothioformates can be achieved through several methods. A common industrial method involves the reaction of a mercaptan with phosgene (B1210022). google.com Another route involves the treatment of S-alkyl O-ethyl xanthates with a Vilsmeier reagent, which can produce S-alkyl chlorothioformates in good yields. sorbonne-universite.fr More recently, one-pot syntheses of thiocarbamates have been developed where the corresponding chlorothioformate is generated in situ from a xanthate and immediately reacted with an amine. mdpi.com

Below is an interactive data table summarizing the solvolysis data for some related alkyl chlorothioformates, illustrating the influence of the alkyl group on reactivity.

CompoundRelative Rate of Hydrolysis (Compared to Chloroformate)Dominant MechanismReference
Ethyl Chlorothioformate60× faster than ethyl chloroformateIonization
Methyl Chlorothioformate7× faster than methyl chloroformateIonization
tert-Butyl Chlorothioformate-Competing Ionization and Addition-Elimination

Historical Context of this compound Studies

The study of chlorothioformates dates back to the early 20th century. Early work by Queen and co-workers investigated the hydrolysis of a series of chlorothioformate esters, suggesting that the electronic structure of the alkylthio group and the potential involvement of sulfur's d-orbitals influence their reactivity and reaction mechanisms. mdpi.com

Specific, in-depth academic studies focusing exclusively on this compound are not widely documented in early literature. However, its synthesis is encompassed in broader patents and synthetic methodologies for chlorothioformates in general. For instance, a 1982 patent describes a process for the preparation of various alkyl chlorothioformates, including sec-butyl chlorothioformate, by reacting the corresponding mercaptan with phosgene in the presence of an activated carbon catalyst. google.com

More recent research has focused on the synthetic applications of related compounds and the development of more efficient and environmentally friendly synthetic routes to thiocarbamates, where S-alkyl chlorothioformates are key intermediates. mdpi.com A 2007 study detailed the synthesis of S-alkyl chlorothioformates from xanthates using a Vilsmeier reagent, providing a viable synthetic pathway that could be applied to the preparation of this compound. sorbonne-universite.fr

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9ClOS B1626595 S-sec-Butyl chlorothioformate CAS No. 52805-29-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

S-butan-2-yl chloromethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClOS/c1-3-4(2)8-5(6)7/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEKFEIJHUSKSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30535355
Record name S-Butan-2-yl carbonochloridothioate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52805-29-5
Record name S-Butan-2-yl carbonochloridothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30535355
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Record name S-sec-Butyl chlorothioformate
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Synthetic Methodologies for S Sec Butyl Chlorothioformate and Analogues

Strategies from Thiophosgene (B130339) Derivatives

The foundational approach to synthesizing chlorothioformates involves thiophosgene (CSCl₂) as the key electrophilic building block. Its high reactivity towards nucleophiles makes it a versatile precursor for a wide range of thiocarbonyl compounds. thieme-connect.commoltuslab.comsolubilityofthings.com

The synthesis of chlorothioformates is classically achieved through the reaction of thiophosgene with nucleophiles such as alcohols, phenols, and thiols. thieme-connect.commdpi.com The nature of the nucleophile dictates the resulting product. For the synthesis of S-sec-butyl chlorothioformate, the corresponding nucleophile is sec-butanethiol. The reaction proceeds via a nucleophilic attack of the thiol on the electrophilic carbon of thiophosgene, leading to the displacement of one chloride ion.

Conversely, the reaction of thiophosgene with alcohols or phenols yields O-alkyl or O-aryl chlorothioformates. mdpi.comthieme-connect.dethieme-connect.de These reactions are often performed at low temperatures to control reactivity and minimize the formation of byproducts, such as the double-addition product (thiocarbonate). For instance, various O-alkyl chlorothioformates have been synthesized with yields between 80-95% by reacting an alcohol with thiophosgene in the presence of a base like triethylamine (B128534) at 0°C. thieme-connect.com

The general reaction scheme can be summarized as follows:

For S-Alkyl Chlorothioformates: R-SH + CSCl₂ → R-S-C(=S)Cl + HCl

For O-Alkyl Chlorothioformates: R-OH + CSCl₂ → R-O-C(=S)Cl + HCl

The reaction of thiols with thiophosgene can sometimes be promoted by Lewis acids. rsc.org It is a versatile method for producing a variety of sulfur-containing compounds. acs.orgresearchgate.net

Thiophosgene (CSCl₂) is a cornerstone reagent in the synthesis of this compound and its analogues. researchgate.net As a thiocarbonyl compound with two reactive carbon-chlorine bonds, it serves as a potent thiocarbonylating agent. moltuslab.comwikipedia.org Its utility stems from the electrophilicity of its central carbon atom, which is susceptible to attack by a wide array of nucleophiles. thieme-connect.comsolubilityofthings.com

The preparation of thiophosgene itself is typically a two-step process starting from carbon disulfide, which is first chlorinated to form trichloromethanesulfenyl chloride (CCl₃SCl). moltuslab.comwikipedia.org This intermediate is then reduced to yield thiophosgene. wikipedia.org This accessibility makes thiophosgene a readily available chemical for synthesizing more complex molecules, including chlorothioformates, isothiocyanates, and various heterocyclic compounds. thieme-connect.comresearchgate.net The reaction conditions for using thiophosgene must be carefully controlled, as it can react with two equivalents of a nucleophile. By using a 1:1 molar ratio of the nucleophile to thiophosgene, the reaction can be selectively stopped at the chlorothioformate stage. thieme-connect.com

Advanced Synthetic Approaches

While the use of thiophosgene is a well-established method, research has also focused on developing more advanced synthetic strategies that offer improvements in efficiency, safety, and scalability.

One-pot syntheses are highly valued in chemical production for their efficiency, reduced waste, and avoidance of isolating potentially unstable intermediates. For the synthesis of related thiocarbamates, one-pot procedures have been developed that generate an O-alkyl chlorothioformate in situ, which then reacts with an amine without being isolated. mdpi.com This approach starts with an alcohol, carbon disulfide, and a base to form a xanthate, which is subsequently chlorinated to produce the chlorothioformate intermediate. mdpi.comresearchgate.net This intermediate immediately reacts with an added amine to yield the final thiocarbamate product. mdpi.com This methodology streamlines the process, combining multiple reaction steps into a single sequence. mdpi.comdntb.gov.ua

A similar one-pot strategy can be envisioned for S-alkyl chlorothioformates, where the thiol is first converted to a thiolate and then reacted with a thiocarbonyl source in the same vessel.

Lawesson's reagent, with the chemical name 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide, is a powerful thionating agent used extensively in organic synthesis. alfa-chemistry.comwikipedia.org Its primary function is to convert carbonyl compounds (like ketones, esters, and amides) into their corresponding thiocarbonyl analogues (thioketones, thioesters, and thioamides). numberanalytics.comenamine.net The reaction is driven by the formation of a very stable phosphorus-oxygen double bond. alfa-chemistry.com

While not used for the direct synthesis of this compound from a carbonyl precursor, Lawesson's reagent is crucial for synthesizing related thiocarbonyl compounds. nih.gov For example, it is the reagent of choice for converting an ester into a thionoester, a transformation that is often difficult to achieve with other methods. digitellinc.com The general reaction is highly selective for the carbonyl group, often leaving other functional groups like double bonds unaffected. alfa-chemistry.com

Table 1: Applications of Lawesson's Reagent in Thiocarbonyl Synthesis
Starting Carbonyl CompoundResulting Thiocarbonyl CompoundTypical Reaction Conditions
Ketone (R-C(=O)-R')Thioketone (R-C(=S)-R')Heating in toluene (B28343) or xylene numberanalytics.com
Ester (R-C(=O)-OR')Thionoester (R-C(=S)-OR')Heating in an inert solvent numberanalytics.comdigitellinc.com
Amide (R-C(=O)-NR'R'')Thioamide (R-C(=S)-NR'R'')Heating in THF or similar solvent alfa-chemistry.com
LactoneThiolactoneHeating in toluene wikipedia.org

For a compound to be industrially viable, its synthesis must be scalable, safe, and cost-effective. Research into the scalable synthesis of chlorothioformates has focused on optimizing existing procedures and developing new ones. For methyl chlorothioformate, a close analogue, a scalable procedure has been developed that allows for its production on a 100-gram scale per batch. digitellinc.comresearchgate.netrsc.orgchemrxiv.orgresearchgate.netchemrxiv.org This method involves the controlled addition of methanol (B129727) to thiophosgene in diethyl ether at low temperatures, followed by purification via distillation. chemrxiv.org

The optimization of such processes for large-scale production involves careful consideration of reaction parameters, such as temperature control, rate of addition of reagents, and efficient purification methods to ensure high yield and purity. researchgate.net The development of one-pot syntheses, as mentioned previously, is also a key strategy for improving scalability by reducing handling steps and equipment usage, which has been successfully applied to the semi-industrial production of related thiocarbamates. mdpi.com

Mechanistic Investigations of S Sec Butyl Chlorothioformate Reactivity

Solvolysis Reactions and Kinetics

The solvolysis of chlorothioformate esters can be influenced by the structure of the alkylthio group, with the electronic structure and the potential participation of sulfur's empty d-orbitals playing a role in the reaction rates and mechanisms. mdpi.com The replacement of the alkoxy oxygen in a chloroformate with sulfur generally leads to a shift away from an addition-elimination mechanism towards ionization pathways. nih.govresearchgate.net

Grunwald-Winstein Equation Applications

The Grunwald-Winstein equations are linear free energy relationships used to correlate the specific rates of solvolysis reactions with the ionizing power and nucleophilicity of the solvent. The simple Grunwald-Winstein equation is given by:

log(k/k₀) = mY

where k and k₀ are the solvolysis rate constants in a given solvent and the reference solvent (80% aqueous ethanol), respectively. The parameter 'm' indicates the sensitivity of the solvolysis rate to the solvent's ionizing power, 'Y'. mdpi.comwikipedia.org

For reactions where the solvent also acts as a nucleophile, the extended Grunwald-Winstein equation is applied:

log(k/k₀) = lN + mY

In this equation, 'l' represents the sensitivity to changes in solvent nucleophilicity, 'N'. nih.govnih.gov The NT scale, based on the solvolysis of the S-methyldibenzothiophenium ion, is often used to quantify solvent nucleophilicity. nih.govmdpi.com

Kinetic studies on the solvolysis of various chlorothioformate esters have demonstrated a strong dependence on both the solvent's ionizing power and its nucleophilicity. mdpi.comsemanticscholar.org For instance, the solvolysis rates of S-methyl chlorothioformate increase with a higher proportion of water in binary solvent mixtures, indicating a significant influence of solvent polarity. mdpi.com In contrast, for substrates like tert-butyl chlorothioformate, the reaction is primarily sensitive to the solvent's ionizing power. nih.gov The solvolysis of alkyl chlorothioformates often shows a mechanistic shift from an addition-elimination pathway in more nucleophilic solvents to an ionization pathway in solvents with high ionizing power and low nucleophilicity, such as aqueous fluoroalcohols. mdpi.comsemanticscholar.org

The 'l' and 'm' values derived from the extended Grunwald-Winstein equation provide crucial information about the transition state of a solvolysis reaction. A large 'l' value suggests significant nucleophilic participation by the solvent in the rate-determining step, characteristic of an addition-elimination mechanism. Conversely, a large 'm' value indicates a high degree of charge separation in the transition state, which is typical of an ionization (Sɴ1-like) mechanism. psu.edu

For tert-butyl chlorothioformate, the application of the extended Grunwald-Winstein equation yielded a very low sensitivity to solvent nucleophilicity (l = 0.13 ± 0.09) and a high sensitivity to solvent ionizing power (m = 0.80 ± 0.06). mdpi.com In fact, the correlation is almost as good when using the simple one-term Grunwald-Winstein equation, which points towards a mechanism with very little nucleophilic solvent assistance. nih.govmdpi.com

In contrast, other alkyl chlorothioformates exhibit dual reaction channels. For example, ethyl chlorothioformate predominantly undergoes solvolysis via an ionization pathway, except in highly nucleophilic solvents like methanol (B129727) and ethanol (B145695) where the addition-elimination mechanism is favored. researchgate.netmdpi.com This dual mechanism is also observed for S-methyl chlorothioformate, which is proposed to react via a stepwise Sɴ1 mechanism in more ionizing solvents and an addition-elimination mechanism in more nucleophilic solvents. mdpi.com The l/m ratio is another useful tool for mechanistic interpretation, with higher ratios suggesting a more dominant addition-elimination pathway. mdpi.com

Table 1: Grunwald-Winstein Correlation Parameters for Various Chloro- and Chlorothioformate Esters

This interactive table summarizes the 'l' and 'm' values obtained from Grunwald-Winstein analyses for different substrates, illustrating the influence of structure on the reaction mechanism.

Compoundl valuem valuePredominant MechanismReference
tert-Butyl chlorothioformate0.13 ± 0.090.80 ± 0.06Ionization (Sɴ1-like) nih.govmdpi.com
Isopropyl chlorothioformate0.38 ± 0.110.72 ± 0.09Ionization with nucleophilic solvation nih.gov
S-Methyl chlorothioformate (in ionizing solvents)0.79 ± 0.060.85 ± 0.07Ionization (Sɴ1-like) mdpi.com
S-Methyl chlorothioformate (in nucleophilic solvents)1.48 ± 0.180.44 ± 0.06Addition-Elimination nih.gov
Ethyl chlorothioformate--Predominantly Ionization researchgate.netmdpi.com
Phenyl chloroformate1.66 ± 0.050.56 ± 0.03Addition-Elimination nih.gov
Phenyl chlorodithioformate--Ionization mdpi.com

Proposed Reaction Mechanisms

The solvolysis of S-sec-butyl chlorothioformate and related compounds can proceed through two main competing pathways: an ionization mechanism (Sɴ1-like) and an addition-elimination mechanism. The dominant pathway is highly dependent on the substrate's structure and the properties of the solvent. mdpi.com

The ionization pathway involves the rate-determining formation of a carboxylium ion intermediate through the departure of the chloride ion. mdpi.comnih.govsemanticscholar.org This pathway is favored for tertiary alkyl chlorothioformates, such as tert-butyl chlorothioformate, due to the stability of the resulting tertiary carbocation. nih.govmdpi.com The reaction is characterized by a high sensitivity to the solvent's ionizing power ('m' value) and a low sensitivity to its nucleophilicity ('l' value). nih.gov For some substrates, there can be significant nucleophilic solvation of the developing carbocation from the rear side. nih.gov A solvent deuterium (B1214612) isotope effect (kH/kD) close to 1 is also indicative of a unimolecular pathway. For instance, the methanolysis of tert-butyl chlorothioformate gave a kMeOH/kMeOD value of 1.39, which is similar to the value of 1.26 for tert-butyl fluoroformate, a compound believed to solvolyze via a unimolecular mechanism. nih.govresearchgate.net

The addition-elimination pathway involves a bimolecular attack of a solvent molecule at the carbonyl carbon, forming a tetrahedral intermediate. This is then followed by the elimination of the leaving group. semanticscholar.orgmdpi.com This mechanism is more common for primary alkyl and phenyl chloroformates. nih.govmdpi.com It is characterized by a high sensitivity to the solvent's nucleophilicity ('l' value). psu.edu For example, phenyl chloroformate, which is considered a standard for the addition-elimination pathway, has an 'l' value of 1.66 and an 'm' value of 0.56. nih.gov Solvent deuterium isotope effects for reactions proceeding via this pathway are typically close to 2. researchgate.net For S-methyl chlorothioformate in more nucleophilic solvents, a dominant addition-elimination mechanism was proposed based on an l/m ratio of 3.36. nih.gov

Influence of Alkyl Group Stereochemistry and Electronic Effects on Mechanism

The reactivity and solvolytic mechanism of S-alkyl chlorothioformates are significantly influenced by the structure of the alkyl group (R) attached to the sulfur atom. The stereochemistry and electronic properties of the sec-butyl group in this compound play a pivotal role in determining the reaction pathway, which typically involves a competition between a bimolecular addition-elimination (A-E) mechanism and a unimolecular ionization (SN1-type) mechanism.

The nature of the alkyl group—primary, secondary, or tertiary—governs the stability of a potential carbocation intermediate. researchgate.netnih.gov Primary alkyl chlorothioformates, such as ethyl and isobutyl derivatives, tend to favor the bimolecular A-E pathway, especially in nucleophilic solvents. nih.govresearchgate.net In contrast, tertiary alkyl chlorothioformates, like the tert-butyl analogue, readily form a stable tertiary carbocation and thus react almost exclusively through an SN1 ionization mechanism. mdpi.com

The sec-butyl group, being a secondary alkyl group, represents an intermediate case, similar to the extensively studied isopropyl chlorothioformate. mdpi.commdpi.com The electron-donating ability of the alkyl group via hyperconjugation and inductive effects enhances the stability of the developing carbocationic center at the carbonyl carbon. researchgate.netcdnsciencepub.com This stabilization favors the unimolecular pathway. For secondary alkyl chlorothioformates, the ionization (SN1) pathway is often dominant, particularly in highly ionizing and poorly nucleophilic solvents like those containing fluoroalcohols. nih.govmdpi.com However, in more nucleophilic solvents like ethanol, a competing bimolecular addition-elimination mechanism may become more significant. mdpi.com For isopropyl chlorothioformate, the SN1 mechanism is dominant in most solvents, with a modest contribution from the bimolecular pathway observed only in 100% ethanol. mdpi.com It is therefore anticipated that this compound exhibits similar behavior, favoring an ionization mechanism across a wide range of solvents due to the electronic stabilization provided by the secondary alkyl group.

Kinetic and Thermodynamic Parameters

The kinetic and thermodynamic parameters associated with the solvolysis of chlorothioformates provide critical insights into the transition states of their reaction mechanisms. While specific data for this compound is not prevalent, analysis of closely related compounds allows for a robust estimation of its expected behavior.

The activation enthalpy (ΔH≠) represents the energy barrier for the reaction. Lower values of ΔH≠ are generally associated with faster reactions. In the context of competing mechanisms, a shift to a pathway with a lower activation enthalpy can be induced by changing the solvent. For instance, the solvolysis of tert-butyl chlorothioformate shows a reduction of 4–6 kcal/mol in ΔH≠ when moving from ethanolic solvents to more ionizing aqueous trifluoroethanol (TFE) mixtures. researchgate.netnih.gov This change reflects the greater stabilization of the ionic transition state in the more ionizing medium. The activation enthalpies for the solvolysis of various related haloformate esters are presented below.

CompoundSolventΔH≠ (kcal/mol)Reference
tert-Butyl Chlorothioformate100% EtOH19.2 ± 0.5 researchgate.net
tert-Butyl Chlorothioformate80% EtOH18.5 ± 0.4 researchgate.net
1-Adamantyl Chlorothioformate100% EtOH20.3 ± 0.2 mdpi.com
1-Adamantyl Chlorothioformate90% Acetone20.5 ± 0.3 mdpi.com
Isobutyl Chloroformate100% EtOH19.9 ± 0.5 nih.gov

The activation entropy (ΔS≠) provides information about the degree of order in the transition state compared to the reactants. Large negative values are characteristic of bimolecular (A-E or SN2) mechanisms, where two reactant molecules combine to form a more ordered single transition state. Conversely, unimolecular (SN1) mechanisms that proceed through dissociative cleavage often exhibit small negative or even positive ΔS≠ values. mdpi.com

However, for SN1 reactions of chlorothioformates, moderately negative entropies are frequently observed. mdpi.commdpi.com This is often interpreted as evidence of significant ordering of solvent molecules around the developing carbocationic intermediate in the transition state, a phenomenon known as nucleophilic solvation. mdpi.commdpi.comresearchgate.net For example, the ΔS≠ for S-methyl chlorothioformate in 90% hexafluoroisopropanol (HFIP) is -28.4 cal mol⁻¹ K⁻¹, indicating a high degree of ordering due to strong rear-side solvation of the carbocation. mdpi.comnih.gov

CompoundSolventΔS≠ (cal mol⁻¹ K⁻¹)Reference
tert-Butyl Chlorothioformate100% EtOH-17.4 ± 1.6 researchgate.net
tert-Butyl Chlorothioformate80% EtOH-12.2 ± 1.4 researchgate.net
1-Adamantyl Chlorothioformate100% EtOH-2.2 ± 0.7 mdpi.com
1-Adamantyl Chlorothioformate90% Acetone-9.8 ± 0.9 mdpi.com
Isopropyl ChlorothioformateVariousNegative values observed mdpi.com
S-Methyl Chlorothioformate90% HFIP-28.4 ± 2.5 mdpi.com

The solvent deuterium isotope effect (SDIE), measured as the ratio of the rate constant in a protic solvent (kH) to that in its deuterated counterpart (kD), is a powerful tool for distinguishing between solvolytic mechanisms. chem-station.com A primary kinetic isotope effect occurs when a bond to hydrogen is broken in the rate-determining step. nih.govnih.gov

Bimolecular (A-E) mechanisms typically involve a general-base catalyzed attack by a solvent molecule, leading to SDIE values (kMeOH/kMeOD) significantly greater than 1, often in the range of 2.0 to 2.5. mdpi.comsemanticscholar.org

Unimolecular (SN1) mechanisms do not involve cleavage of a solvent O-H bond in the rate-determining step. Consequently, they exhibit SDIE values close to unity, typically in the range of 1.0 to 1.4. mdpi.com

For example, the methanolysis of tert-butyl chlorothioformate, which proceeds via an SN1 mechanism, has a kMeOH/kMeOD of 1.39. nih.govmdpi.com Similarly, the value for 1-adamantyl chlorothioformate is 1.35. mdpi.com Given that this compound is expected to react via an ionization pathway, its SDIE value is predicted to be in this lower range, confirming a unimolecular rate-determining step.

CompoundSolvent SystemkH/kDMechanism IndicatedReference
tert-Butyl ChlorothioformateMeOH/MeOD1.39Unimolecular (SN1) nih.govmdpi.com
1-Adamantyl ChlorothioformateMeOH/MeOD1.35Unimolecular (SN1) mdpi.com
p-Nitrobenzyl ChloroformateMeOH/MeOD2.42Bimolecular (A-E) mdpi.com
n-Propyl ChloroformateMeOH/MeOD2.17Bimolecular (A-E) mdpi.com

Nucleophilic Solvation Phenomena

A key feature of the solvolysis of many S-alkyl chlorothioformates, including secondary ones, is the significant role of the solvent as a nucleophile even within a unimolecular (SN1) framework. mdpi.com This is mechanistically described as rear-side nucleophilic solvation of the developing carbocationic intermediate. researchgate.netnih.govbeilstein-journals.org

This phenomenon is quantitatively assessed using the extended Grunwald-Winstein equation, which correlates solvolysis rates with solvent nucleophilicity (NT) and ionizing power (YCl). beilstein-journals.org The sensitivity to solvent nucleophilicity is given by the parameter l. While a pure SN1 reaction would theoretically have an l value of 0, many chlorothioformate solvolyses show tangible l values (e.g., 0.38 for isopropyl chlorothioformate and 0.79 for S-methyl chlorothioformate in ionizing solvents). mdpi.comnih.gov

This appreciable sensitivity to NT indicates that the solvent provides strong rear-side nucleophilic assistance to the ionization of the C-Cl bond. beilstein-journals.org This assistance stabilizes the transition state leading to the resonance-stabilized acylium ion intermediate. mdpi.com This interaction is not strong enough to form a full covalent bond as in an SN2 or A-E mechanism, but it is a crucial stabilizing factor. researchgate.netbeilstein-journals.org For this compound, this rear-side solvation is expected to be a defining characteristic of its SN1 reactivity, explaining the moderately negative activation entropies and the influence of solvent nucleophilicity on the rate of what is fundamentally an ionization process.

Reactions with Other Nucleophiles

The reactivity of this compound extends to a variety of nucleophiles beyond solvolysis. The following sections detail the mechanistic investigations of its reactions with amines, pyridines, and alicyclic amines. Due to a lack of specific kinetic and mechanistic studies on this compound, the discussion will draw upon findings from closely related S-alkyl chlorothioformates, such as S-methyl chlorothioformate, to infer the expected reactivity. The general reaction involves a nucleophilic attack on the electrophilic carbonyl carbon, leading to the displacement of the chloride leaving group.

Amine Reactions

The reaction of S-alkyl chlorothioformates with primary and secondary amines, known as aminolysis, is a well-established method for the synthesis of thiocarbamates. mdpi.com The mechanism of these reactions is generally considered to be a stepwise process involving the formation of a tetrahedral intermediate.

Kinetic studies on the aminolysis of various chlorothioformate analogues have provided insight into the reaction mechanism. For instance, the aminolysis of aryl chlorothionoformates with anilines has been proposed to proceed through a concerted mechanism or a stepwise pathway involving a zwitterionic tetrahedral intermediate, depending on the specific reactants and conditions. acs.org In the case of S-alkyl chlorothioformates, the reaction with amines is generally believed to follow a stepwise addition-elimination mechanism. The nucleophilic amine attacks the carbonyl carbon to form a zwitterionic tetrahedral intermediate (T±). This intermediate can then collapse to form the products.

The basicity of the amine plays a crucial role in the reaction rate and mechanism. More basic amines are generally more nucleophilic and react faster. The reaction mechanism can shift depending on the basicity of the amine relative to the leaving group. researchgate.net For the reactions of S-methyl chlorothioformate with secondary alicyclic amines, a linear Brønsted-type plot with a slope of 0.23 was observed. researchgate.netresearchgate.net This is consistent with a stepwise mechanism where the formation of the tetrahedral intermediate is the rate-determining step over the entire range of amine basicities studied. researchgate.netresearchgate.net

Given the structural similarity, the reaction of this compound with amines is expected to proceed through a similar stepwise mechanism, with the nucleophilic attack of the amine on the carbonyl carbon being the initial and often rate-determining step.

Reactions with Pyridines

The reactions of S-alkyl chlorothioformates with pyridines (pyridinolysis) have been a subject of detailed mechanistic studies. These reactions are important for understanding the reactivity of these compounds and for their applications in synthesis, such as in the formation of 1-(alkoxythiocarbonyl)pyridinium cations. mdpi.com

Kinetic studies of the reaction between S-methyl chlorothioformate and a series of substituted pyridines have revealed a biphasic Brønsted-type plot. researchgate.netresearchgate.net This nonlinear relationship between the logarithm of the rate constant and the pKa of the pyridine (B92270) nucleophile is indicative of a change in the rate-determining step of a stepwise mechanism. researchgate.netresearchgate.net

The proposed mechanism involves the initial formation of a zwitterionic tetrahedral intermediate (T±). For pyridines with high pKa (more basic), the formation of this intermediate is the rate-determining step. For pyridines with low pKa (less basic), the breakdown of the intermediate to form the products becomes rate-limiting. researchgate.netresearchgate.net

The reaction can be summarized as: Py + sec-BuSCOCl ⇌ [Py⁺-C(O⁻)(S-sec-Bu)-Cl] → [Py⁺-C(O)S-sec-Bu]Cl⁻

Reactions with Alicyclic Amines

The reactions of S-alkyl chlorothioformates with secondary alicyclic amines, such as piperidine (B6355638), morpholine, and piperazine, have also been investigated to understand the influence of nucleophile structure on reactivity.

Studies on the reaction of S-methyl chlorothioformate with a range of secondary alicyclic amines have shown a linear Brønsted-type plot with a slope (βnuc) of 0.23. researchgate.netresearchgate.net This linear relationship suggests that the reaction proceeds through a stepwise mechanism where the formation of the zwitterionic tetrahedral intermediate (T±) is the rate-determining step across the entire series of alicyclic amines studied. researchgate.netresearchgate.net The relatively small βnuc value indicates a moderate degree of bond formation in the transition state leading to the intermediate.

The reaction is as follows: R₂NH + sec-BuSCOCl → [R₂NH⁺-C(O⁻)(S-sec-Bu)-Cl] → R₂N-C(O)S-sec-Bu + HCl

For this compound, it is reasonable to predict a similar mechanistic pathway for its reaction with alicyclic amines. The rate of reaction will likely be influenced by the basicity and steric profile of the specific alicyclic amine.

The following table presents kinetic data for the reaction of S-methyl chlorothioformate with various secondary alicyclic amines, which serves as a model for the expected reactivity of this compound.

Table 1: Rate Constants for the Reaction of S-Methyl Chlorothioformate with Secondary Alicyclic Amines in Acetonitrile at 25.0 °C

Alicyclic AminepKak_N (M⁻¹s⁻¹)
Piperazine9.831.21
Morpholine8.330.25
Piperidine11.123.45
Data sourced from studies on S-methyl chlorothioformate as an analogue. researchgate.netresearchgate.net

This data illustrates the dependence of the reaction rate on the basicity of the amine, with the more basic piperidine reacting the fastest. A similar trend would be expected for the reactions of this compound.

Applications of S Sec Butyl Chlorothioformate in Complex Organic Synthesis

Role as Alkoxy Thiocarbonylating Agents

S-sec-Butyl chlorothioformate and its related alkyl chlorothioformates function effectively as alkoxy thiocarbonylating agents. In this capacity, they are used to introduce the alkoxythiocarbonyl group (RO-C(S)-) into a molecule. This reaction is fundamental to the synthesis of various sulfur-containing compounds. The process typically involves the reaction of the chlorothioformate with a nucleophile, such as an amine, where the chlorine atom is displaced, and a new carbon-nucleophile bond is formed, attaching the sec-butoxythiocarbonyl moiety. google.com

The utility of alkyl chlorothioformates as alkoxy thiocarbonylating agents is particularly evident in the synthesis of thiocarbamates, where they react with amines. google.com The synthesis of the chlorothioformate itself can be achieved through several methods, including the reaction of an alcohol with thiophosgene (B130339) or the chlorination of xanthates, to produce the reactive intermediate ready for subsequent thiocarbonylation steps. google.comontosight.ai

Synthesis of Thiocarbamate Derivatives

A primary application of this compound is in the synthesis of thiocarbamate derivatives. Thiocarbamates are a class of organosulfur compounds with significant applications in agrochemicals and pharmaceuticals. google.comacs.org The synthesis is typically achieved by reacting this compound with a primary or secondary amine. In this reaction, the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chlorothioformate. This leads to the elimination of hydrogen chloride and the formation of an O-sec-butyl thiocarbamate. google.com

One-pot synthesis methodologies have been developed to streamline this process. In such procedures, an alcohol (like isobutanol) is first converted to a xanthate, which is then chlorinated in situ to form the alkyl chlorothioformate intermediate. Without isolating this intermediate, the corresponding amine is added to the reaction mixture, which is then thioacylated to yield the final thiocarbamate product. google.compsu.edu This approach enhances efficiency, reduces waste, and avoids the isolation of potentially unstable intermediates. google.com The reaction can accommodate a variety of amines, including linear, branched, and cyclic amines, to produce a diverse range of N-substituted thiocarbamates. google.com

Reactants Product Class Significance
This compound + Primary/Secondary AmineO-sec-Butyl ThiocarbamatesForms a key structural motif in various herbicides, fungicides, and pharmaceuticals. google.comacs.orgwikipedia.org
Alkyl Xanthate + Chlorine, then AmineN-Alkyl/N,N-Dialkyl-O-alkyl thiocarbamatesEfficient one-pot synthesis avoids isolation of the chlorothioformate intermediate. google.compsu.edu

Precursors for Specialty Chemical Synthesis

This compound is a valuable precursor for intermediates used in the pharmaceutical and agrochemical industries. The thiocarbamate and carbamate (B1207046) moieties, readily synthesized from this reagent, are considered bioisosteres of the amide bond and are integral to the design of many bioactive molecules. acs.org These functional groups can improve a drug's pharmacological activity and metabolic profile. acs.org

In agrochemicals, thiocarbamates derived from chlorothioformates have been a cornerstone of herbicide development since the 1950s. wikipedia.org Compounds like vernolate (B132429) and cycloate (B1669397) are examples of thiocarbamate herbicides. wikipedia.org The fungicidal, bactericidal, and pesticidal properties of S-alkyl thiocarbamates make them a continued area of interest in the development of new crop protection agents. thegoodscentscompany.com Similarly, related compounds like tert-butyl chlorothioformate have been used to synthesize derivatives of 5-fluorouracil, yielding promising antitumor agents.

While the highly reactive this compound is not used directly in consumer products, it serves as a crucial intermediate for synthesizing thioesters and thiocarbamates that are valuable components in the flavor and fragrance industry. ontosight.aiacs.org Sulfur-containing compounds are known for their potent and often complex aroma profiles, contributing significantly to the scent of fruits, savory foods, and perfumes. sioc-journal.cnresearchgate.net

This compound can be used to produce various S-sec-butyl thioesters, which possess distinct aroma characteristics. For example, related compounds like sec-butyl thiohexanoate and S-sec-butyl thioisovalerate are noted for their unique green, fruity, and sulfurous notes. ontosight.aithegoodscentscompany.com The thioester sec-butyl 3-methylbut-2-enthioate is a key contributor to the aroma of galbanum oil, a classic perfumery ingredient. psu.edu Furthermore, O-alkyl thiocarbamates, synthesized from chlorothioformates, have been identified as a new class of odorants with potential applications for creating salty, garlic, onion, and spicy notes. acs.org

Derivative Class Example Compound Reported Aroma Profile Industry Application
ThioestersS-sec-butyl thioisovalerateGreen type odor. thegoodscentscompany.comguidechem.comFlavor & Fragrance Agent
Thioesterssec-Butyl 3-methylbut-2-enthioateMajor contributor to galbanum oil odor. psu.eduPerfumery
Thioesterssec-Butyl thiohexanoatePotential for unique odor properties. ontosight.aiFlavor & Fragrance
O-Alkyl ThiocarbamatesN-benzyl O-ethyl thiocarbamateIdentified in cress extracts. acs.orgPotential for salty, spicy, mushroom notes. acs.org

Chlorothioformate esters are employed as specific precursors in the synthesis of enzyme inhibitors. Research has shown that isobutyl chlorothioformate, a closely related compound, is used in novel synthetic routes to prepare peptidyl carbamate and thiocarbamate inhibitors of the enzyme elastase. sigmaaldrich.com Elastase is a protease implicated in various inflammatory diseases, making its inhibitors a target for therapeutic drug development. The chlorothioformate allows for the introduction of the thiocarbamate functionality onto a peptide backbone, creating a molecule that can effectively interact with the enzyme's active site. sigmaaldrich.com This application highlights the role of this compound as a building block for creating complex, biologically active molecules designed to modulate specific enzyme activity.

Introduction of Thionoester Functions

This compound is a reagent for introducing the thionoester functional group into organic molecules. Thionoesters are thiocarbonyl analogs of esters and possess unique reactivity that makes them valuable in organic synthesis. medcraveonline.com They can undergo transformations that are not possible with their classical ester counterparts, such as reduction to ethers and participation as dipolarophiles in the synthesis of sulfur-containing heterocycles. medcraveonline.com

A general and effective method for synthesizing thionoesters involves the reaction of a chlorothioformate with an organometallic reagent, particularly organomagnesium compounds (Grignard reagents). wikipedia.orgmedcraveonline.com In this reaction, the Grignard reagent attacks the chlorothioformate, displacing the chloride and forming the C-C bond necessary to create the desired thionoester. medcraveonline.com This method is noted for its simplicity and effectiveness, providing access to a diverse range of thionoesters that would otherwise be difficult to synthesize. wikipedia.orgmedcraveonline.com

Utilization in Proteomics Research

The study of the proteome, the entire set of proteins expressed by an organism, is a complex field that seeks to understand protein functions, interactions, and modifications. A key area within proteomics is the investigation of post-translational modifications (PTMs), which are covalent modifications of proteins following their synthesis and play a crucial role in regulating cellular processes. nih.gov One such modification is S-acylation, the reversible attachment of a fatty acid to the thiol group of a cysteine residue. nih.gov This process, also commonly referred to as S-palmitoylation, is critical for modulating protein trafficking, localization, and stability. nih.govraybiotech.com

The investigation of S-acylation presents significant analytical challenges due to the labile nature of the thioester bond and the dynamic cycling of acylation and deacylation within the cell. nih.gov To address these challenges, chemical proteomics has emerged as a powerful approach, employing specialized chemical probes to label, enrich, and identify S-acylated proteins. nih.govrsc.org These probes are often designed with reporter tags, such as alkynes or azides, which allow for subsequent visualization or affinity purification via bioorthogonal chemistry, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. nih.govrsc.org

While direct applications of this compound in published proteomics research are not extensively documented, its chemical structure suggests a potential role as a reagent in this field. The chlorothioformate group is reactive towards nucleophiles, particularly the thiol group of cysteine residues. nih.gov This reactivity could allow for the introduction of a sec-butylthioformyl group onto cysteine residues, effectively "capping" them. This type of modification could be utilized in several proteomics workflows.

For instance, in techniques like acyl-biotin exchange (ABE) or acyl-resin assisted capture (acyl-RAC), the first step involves blocking free (non-acylated) cysteine thiols. frontiersin.org While other reagents are commonly used for this purpose, a reagent like this compound could potentially serve this function. Following the blocking step, the thioester linkages of S-acylated cysteines are selectively cleaved, and the newly exposed thiols are then labeled with a reporter tag for identification by mass spectrometry. raybiotech.comfrontiersin.org

The table below outlines the general steps of the acyl-biotin exchange (ABE) method, a common workflow in S-acylation proteomics where a reagent with the reactivity profile of this compound could theoretically be applied in the initial blocking step.

StepDescriptionPurpose
1. Blocking All free cysteine thiols in a protein lysate are irreversibly blocked.To ensure that only cysteines that were originally S-acylated are labeled in the final step.
2. Cleavage The thioester bonds of S-acylated cysteines are selectively cleaved, typically with hydroxylamine.To expose the thiol groups of the previously S-acylated cysteines. rsc.orgcsic.es
3. Labeling The newly exposed thiol groups are labeled with a reporter tag, such as biotin.To allow for the subsequent enrichment and identification of the formerly S-acylated proteins. raybiotech.com
4. Enrichment & Analysis Biotin-labeled proteins are captured using streptavidin affinity chromatography and identified by mass spectrometry.To identify and quantify the proteins that were S-acylated in the original sample. frontiersin.org

Furthermore, the introduction of a small, stable modification like a sec-butylthioformyl group could also be used in quantitative proteomics strategies. By comparing the reactivity of cysteine residues in different cellular states (e.g., treated vs. untreated cells), researchers can gain insights into changes in protein conformation or accessibility of specific cysteine residues.

The diversity of fatty acids that can be attached to proteins adds another layer of complexity to proteomics studies. Research has shown that proteins can be modified with a variety of fatty acids, not just palmitic acid. rsc.orgcsic.es The table below summarizes some of the fatty acid modifications that have been identified on proteins.

Fatty AcidChemical FormulaCommon Protein Modification
Myristic AcidC14H28O2N-myristoylation
Palmitic AcidC16H32O2S-palmitoylation
Palmitoleic AcidC16H30O2S-acylation
Stearic AcidC18H36O2S-acylation
Oleic AcidC18H34O2S-acylation

The development of novel chemical probes and reagents remains a key area of research in chemical proteomics. rsc.orgnih.gov While the direct use of this compound in large-scale proteomics studies is yet to be widely reported, its chemical properties make it a candidate for further investigation as a tool for studying protein S-acylation and cysteine reactivity.

Theoretical and Computational Chemistry Studies

Conformational Analysis

Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules like S-sec-butyl chlorothioformate and how this structure influences its properties and reactivity.

Gas-Phase Conformational Properties

In the gas phase, molecules are free from solvent effects, allowing for the study of their intrinsic conformational preferences. rsc.orgnih.gov For chlorothioformate esters, the orientation around the C(O)-S bond is of primary importance, leading to different stable conformers. researchgate.netmdpi.com The determination of all possible low-lying energy conformers requires a robust conformational search combined with high-level geometry optimizations. nih.gov While direct experimental data for this compound is limited, studies on analogous molecules like ethyl chlorothioformate show that the syn conformation, where the C=O double bond is synperiplanar to the S-C single bond, is preferred. researchgate.net The rotation around the S-C and C-C bonds of the sec-butyl group introduces additional complexity, resulting in a variety of possible staggered conformations. wwnorton.com The relative energies of these conformers determine their population distribution at a given temperature. wikipedia.org

Computational studies on similar molecules, such as S-methyl chlorothioformate, have confirmed that the syn conformer is the most stable arrangement. mdpi.comresearchgate.net This preference is generally attributed to a combination of steric and electronic effects. ru.nl The sec-butyl group, with its additional methyl group compared to an ethyl group, introduces more significant steric interactions that can influence the relative energies of the different conformers. wwnorton.com

Syn-gauche, Syn-anti, and Anti-gauche Conformers

For S-alkyl chlorothioformates, the nomenclature of conformers considers the arrangement around both the C(O)-S bond and the subsequent C-C bond of the alkyl chain. The primary distinction is between syn and anti conformers, referring to the dihedral angle between the C=O bond and the S-C bond. researchgate.net Within these, further classification arises from the rotation around the S-Calkyl bond.

For this compound, the key dihedral angles are O=C-S-C and C-S-C-C.

Syn-gauche: The C=O and S-C bonds are syn (dihedral angle ~0°). The rotation around the S-C bond of the sec-butyl group leads to a gauche arrangement of the methyl groups. researchgate.netwikipedia.org

Syn-anti: The C=O and S-C bonds are syn. The rotation around the S-C bond results in an anti arrangement of the relevant carbon atoms. researchgate.netwikipedia.org

Anti-gauche: The C=O and S-C bonds are anti (dihedral angle ~180°). This is generally a higher energy conformation for chlorothioformates. researchgate.net A gauche arrangement exists within the sec-butyl group.

Studies on ethyl chlorothioformate have shown that in the gas phase, it exists as a mixture of syn-gauche and syn-anti conformers, with the syn-gauche form being slightly more stable. researchgate.netresearchgate.net It is expected that this compound would exhibit a similar preference for syn conformations due to electronic factors, with the specific stability ordering of the gauche and anti sub-conformations being determined by the steric bulk of the sec-butyl group. wwnorton.com

Quantum Chemical Calculations

Quantum chemical calculations provide invaluable insights into the electronic structure, stability, and reactivity of molecules.

CNDO/2 Studies on Conformation and Reactivity

The Complete Neglect of Differential Overlap (CNDO/2) method is a semi-empirical quantum mechanical method that, despite its approximations, has been historically useful for studying molecular properties. wikipedia.org CNDO/2 calculations have been applied to thio-analogues of methyl chloroformate to investigate their conformation and reactivity. nih.gov These studies suggested that the most stable conformation for such molecules involves a syn arrangement where the C=O group is syn with respect to the alkyl group. nih.govhilarispublisher.com This finding aligns with results from more advanced computational methods and experimental observations. mdpi.com The CNDO/2 method is considered effective for determining properties like partial atomic charges and molecular dipole moments, which are relevant to understanding a molecule's reactivity. wikipedia.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and delocalization effects within a molecule by transforming the complex wavefunction into a localized Lewis-like structure of bonds and lone pairs. uni-muenchen.deuba.ar For chlorothioformate species, NBO analysis has been instrumental in rationalizing conformational preferences. researchgate.netiucr.org

The stability of the syn conformer in molecules like S-ethyl chlorothioformate has been explained by a combination of resonance (mesomeric) and hyperconjugation (anomeric) interactions. researchgate.netiucr.org Key donor-acceptor interactions identified by NBO analysis include:

Mesomeric effect: Delocalization of a π-type lone pair on the sulfur atom into the π* antibonding orbital of the carbonyl group (lpπ(S) → π*(C=O)). This interaction stabilizes the planar syn arrangement. iucr.org

Anomeric effect: Delocalization of a σ-type lone pair on the sulfur atom into the σ* antibonding orbital of the C-Cl bond (lpσ(S) → σ*(C-Cl)). This hyperconjugative interaction also contributes to the stability of the syn conformer. iucr.org

Table 1: NBO Analysis of Donor-Acceptor Interactions in a Representative Chlorothioformate
Donor NBOAcceptor NBOInteraction TypeStabilization Energy (kcal/mol)
lpπ(S)π(C=O)MesomericData Not Available
lpσ(S)σ(C-Cl)AnomericData Not Available

Note: Specific energy values for this compound are not available in the searched literature. The table represents the types of interactions analyzed.

Atoms in Molecules (AIM) Theory for Intermolecular Interactions

The theory of Atoms in Molecules (AIM), developed by Richard Bader, defines atoms and chemical bonds based on the topology of the electron density. uni-rostock.de It is a powerful method for characterizing both intramolecular and intermolecular interactions. researchgate.netkhanacademy.org AIM analysis identifies critical points in the electron density, which reveal the presence of atoms (maxima), bond paths, and interatomic surfaces. uni-rostock.de

While the primary focus of the provided outline is on theoretical studies, AIM is particularly useful for analyzing intermolecular interactions in the solid state or in molecular clusters. researchgate.net For a molecule like this compound, AIM could be used to characterize weak intermolecular forces such as dipole-dipole interactions and London dispersion forces that govern its condensed-phase behavior. libretexts.orglibretexts.org The properties of the bond critical points (BCPs) between atoms of different molecules, such as the electron density and its Laplacian, provide quantitative measures of the strength and nature of these interactions. uni-rostock.de In a study of ethyl chlorothioformate, AIM theory was used to characterize intermolecular interactions in the crystal lattice. researchgate.net

Spectroscopic Data Interpretation and Theoretical Modeling

Theoretical modeling is crucial for the interpretation of spectroscopic data, allowing for the assignment of spectral features to specific molecular vibrations, electronic transitions, and nuclear magnetic environments.

Computational methods, particularly density functional theory (DFT), are widely used to predict spectroscopic parameters. frontiersin.org For chlorothioformates, computational studies have been instrumental in understanding their conformational preferences and vibrational spectra. mdpi.comiucr.org It has been established through computational studies and experimental techniques that the most stable conformation for chlorothioformate esters is typically the syn conformation, where the C=O bond is syn with respect to the alkyl group. mdpi.commdpi.com

For the vibrational analysis of this compound, theoretical calculations can predict the infrared (IR) and Raman spectra. The calculated frequencies and intensities can then be compared with experimental spectra to assign the observed bands. For example, the characteristic C=O stretching frequency in alkyl chlorothioformates is typically observed in the range of 1770–1775 cm⁻¹ in the gas phase. iucr.org The IR spectrum of a related compound, 2-chlorobutane, shows characteristic C-H stretching and bending vibrations for the sec-butyl group, as well as C-Cl stretching absorptions in the 580-780 cm⁻¹ region, which would also be expected in the spectrum of this compound. docbrown.info

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for structure elucidation. libretexts.orgresearchgate.netmsu.edu Theoretical calculations can predict the chemical shifts (δ) and coupling constants (J) for ¹H and ¹³C nuclei. frontiersin.org By comparing the calculated and experimental NMR spectra, the signals can be unambiguously assigned to the different nuclei in the this compound molecule. This is particularly useful for complex molecules where spectral overlap can make interpretation challenging. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. frontiersin.org

Table 2: Predicted Spectroscopic Data for Alkyl Chlorothioformates and Related Compounds

CompoundSpectroscopic FeaturePredicted/Observed Range
Alkyl chlorothioformatesC=O stretching vibration (IR)1770–1775 cm⁻¹ (gas phase)
2-ChlorobutaneC-Cl stretching vibration (IR)580–780 cm⁻¹
2-ChlorobutaneC-H stretching vibration (IR)~2880–3080 cm⁻¹
2-ChlorobutaneC-H bending vibration (IR)~1300–1500 cm⁻¹

Note: This table presents data for related compounds to infer the expected spectroscopic features of this compound, as direct experimental or theoretical data for this specific compound is not available in the cited sources.

Advanced Analytical and Spectroscopic Methodologies in Research

Kinetic Measurement Techniques (e.g., Conductometry)

The study of the reaction rates and mechanisms of S-sec-Butyl chlorothioformate, particularly in solvolysis reactions, heavily employs kinetic measurement techniques. Conductometry is a primary method used for this purpose. The solvolysis of chlorothioformate esters produces hydrochloric acid (HCl), which ionizes in polar solvents, leading to a measurable increase in the electrical conductivity of the solution. By monitoring this change in conductivity over time, the rate of reaction can be determined.

Research on analogous compounds, such as tert-butyl chlorothioformate and isopropyl chlorothioformate, provides a framework for understanding the kinetic behavior of the sec-butyl derivative. mdpi.commdpi.comnih.gov The specific rates of solvolysis are analyzed using the extended Grunwald-Winstein equation:

log(k/k₀) = lNᴛ + mYₑₗ + c

In this equation, k and k₀ represent the specific rates of solvolysis in a given solvent and a standard solvent (typically 80% ethanol (B145695)/20% water), respectively. nih.gov The 'l' parameter measures the sensitivity of the reaction rate to changes in solvent nucleophilicity (Nᴛ), while the 'm' parameter indicates the sensitivity to changes in solvent ionizing power (Yₑₗ). nih.govnih.gov The constant 'c' is a residual term.

For secondary alkyl chlorothioformates like the isopropyl analogue, studies show a significant sensitivity to both solvent nucleophilicity and ionizing power, suggesting dual reaction pathways. mdpi.com However, as the alkyl group becomes more sterically hindered and capable of forming a more stable carbocation (e.g., moving from primary to secondary to tertiary), the ionization mechanism (an Sₙ1-type pathway) becomes more dominant. mdpi.comresearchgate.net For tert-butyl chlorothioformate, the reaction is satisfactorily correlated using the simple one-term Grunwald-Winstein equation, indicating a mechanism that is highly dependent on the solvent's ionizing power and has negligible sensitivity to its nucleophilicity. nih.govresearchgate.net This suggests the reaction proceeds through a dissociative pathway involving the formation of a tertiary carbocation. mdpi.comnih.gov

Given its structure as a secondary chlorothioformate, the solvolysis of this compound is expected to proceed via a mechanism with a significant ionization (Sₙ1) character, especially in solvents with high ionizing power and low nucleophilicity, such as fluoroalcohols. mdpi.com The rate constants (k) would be determined by measuring the increase in conductivity due to the formation of HCl, and the resulting data would be fitted to the Grunwald-Winstein equation to elucidate the precise mechanistic details. nih.gov

Solvent (v/v)Nᴛ¹Yₑₗ²10⁵ k, s⁻¹ (at 25.0 °C)³
100% Ethanol0.37-2.500.952
90% Ethanol0.16-0.203.25
80% Ethanol0.000.007.37
100% Methanol (B129727)0.17-1.121.32
90% Methanol-0.01-0.204.86
80% Acetone-0.37-0.800.528
97% TFE (w/w)-3.302.831200

¹Solvent Nucleophilicity values from reference nih.gov. ²Solvent Ionizing Power values from reference nih.gov. ³Specific rates of solvolysis (k) for the analogous compound tert-butyl chlorothioformate, from reference nih.gov. TFE is 2,2,2-trifluoroethanol.

Chromatographic Analysis of Reaction Products (e.g., Gas Chromatography with Flame Ionization Detection)

To fully understand the reaction pathways, kinetic data must be supplemented with product analysis. Gas Chromatography with Flame Ionization Detection (GC-FID) is a powerful and widely used technique for separating and quantifying the volatile organic products of solvolysis reactions. scioninstruments.comscioninstruments.com

In a typical GC-FID analysis, the reaction mixture is injected into the gas chromatograph, where its components are vaporized and carried by an inert gas through a capillary column. scioninstruments.com The column separates the components based on their boiling points and interactions with the column's stationary phase. As each separated component exits the column, it enters the flame ionization detector. Inside the detector, the organic molecules are burned in a hydrogen-air flame, producing ions. scioninstruments.com The ions generate a small electrical current that is proportional to the mass of carbon atoms hitting the flame per unit of time. sepscience.com This current is amplified and recorded, producing a chromatogram with peaks corresponding to each component. scioninstruments.com

For the solvolysis of this compound in a solvent like aqueous ethanol, the expected products would include sec-butanol (from hydrolysis) and sec-butyl ethyl ether (from ethanolysis). By comparing the retention times of the peaks in the sample chromatogram to those of known standards, the products can be identified. The area under each peak is proportional to the concentration of that compound, allowing for quantitative analysis through the use of calibration curves. researchgate.net This analysis is crucial for determining product ratios, which can provide further insight into the reaction mechanism, such as the competition between solvolysis and decomposition pathways. mdpi.com

Expected ProductMolecular FormulaBoiling Point (°C)Detection Principle
sec-ButanolC₄H₁₀O99.5Separation by GC based on boiling point and polarity; quantification by FID.
sec-Butyl ethyl etherC₆H₁₄O91Separation by GC based on boiling point and polarity; quantification by FID.
This compound (unreacted)C₅H₉ClOS~165-167 (est.)Separation by GC based on boiling point and polarity; quantification by FID.

Advanced Spectroscopic Characterization Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry, UV/Vis, IR)

The definitive identification and structural confirmation of this compound require a combination of modern spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is expected to show several characteristic absorption bands. The most prominent peak would be from the carbonyl (C=O) group stretch, anticipated in the range of 1750-1770 cm⁻¹. For comparison, the C=O stretch in 1-adamantyl chlorothioformate appears at 1754 cm⁻¹. mdpi.com Other key vibrations include C-H stretching from the alkyl groups (~2850-3000 cm⁻¹), the C-S stretch, and the C-Cl stretch, which would appear in the fingerprint region below 1500 cm⁻¹. docbrown.info

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide detailed information about the structure of the sec-butyl group. It would show a complex pattern with a multiplet for the methine proton (CH) adjacent to the sulfur atom, expected to be downfield due to the deshielding effect of the thioester group. The methyl (CH₃) and methylene (B1212753) (CH₂) protons of the ethyl and methyl components of the sec-butyl group would appear as distinct multiplets further upfield.

¹³C NMR: The carbon-13 NMR spectrum would show five distinct signals. The carbonyl carbon (C=O) would be the most downfield signal, likely appearing in the 165-170 ppm range. The carbon attached to the sulfur atom would also be significantly downfield. The remaining carbons of the sec-butyl group would appear in the typical alkyl region. researchgate.netrsc.org

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (molecular weight: 152.64 g/mol ), the electron impact (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 152 and 154 in an approximate 3:1 ratio due to the presence of the ³⁵Cl and ³⁷Cl isotopes. uni.lu Common fragmentation patterns for thioesters and alkyl halides would include the loss of a chlorine radical (M⁺ - 35), loss of the sec-butyl group, and cleavage of the C-S bond. libretexts.org Predicted m/z values for protonated and sodiated adducts are 153.01 and 174.99, respectively. uni.lu

Ultraviolet-Visible (UV/Vis) Spectroscopy: The UV/Vis spectrum is used to study electronic transitions. This compound contains a thioester chromophore (R-S-C=O). This group is expected to exhibit a weak n→π* transition at a longer wavelength (λ_max) and a stronger π→π* transition at a shorter wavelength. The use of high-purity solvents, such as Uvasol®, is essential for accurate measurements in UV/Vis spectroscopy. sigmaaldrich.com

TechniquePredicted Observation for this compound
IR Spectroscopy Strong C=O stretch ~1750-1770 cm⁻¹; C-H stretches ~2850-3000 cm⁻¹; C-S and C-Cl stretches in fingerprint region. mdpi.compg.edu.pl
¹H NMR Multiplets corresponding to methine, methylene, and methyl protons of the sec-butyl group.
¹³C NMR Carbonyl carbon signal ~165-170 ppm; four other distinct signals for the sec-butyl carbons. researchgate.net
Mass Spectrometry Molecular ion peaks at m/z 152/154 (3:1 ratio); fragments corresponding to loss of Cl, sec-butyl group. uni.lulibretexts.org
UV/Vis Spectroscopy Absorption bands corresponding to n→π* and π→π* transitions of the thioester carbonyl chromophore.

Emerging Research Directions and Future Perspectives for S Sec Butyl Chlorothioformate

S-sec-Butyl chlorothioformate is a reactive chemical intermediate whose potential is being explored in various emerging research areas. Future studies are focused on refining its synthesis, deepening the understanding of its reaction mechanisms, and broadening its use in complex molecular synthesis and interdisciplinary fields.

Q & A

Basic Research Questions

Q. What are the standard safety protocols for handling S-sec-butyl chlorothioformate in laboratory settings?

  • Methodological Answer : Researchers must conduct a comprehensive risk assessment prior to use, including evaluation of local ventilation and personal protective equipment (PPE). Impervious butyl rubber gloves (EN 374), tightly fitting protective eyewear (EN 166), and positive-pressure respirators are recommended to prevent skin/eye contact and inhalation . All procedures should be performed in a fume hood with secondary containment to mitigate accidental releases.

Q. Which analytical techniques are most effective for characterizing this compound purity and stability?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are standard for purity assessment. Stability studies should include kinetic analysis under varying temperatures and solvents, as demonstrated in solvolysis studies of analogous chlorothioformates (e.g., tert-butyl chlorothioformate), where pseudo-first-order rate constants are calculated .

Q. How can researchers design a small-scale synthesis of this compound?

  • Methodological Answer : A two-step synthesis is typical: (1) React sec-butanol with thiophosgene under anhydrous conditions, followed by (2) chlorination using PCl₅ or SOCl₂. Reaction progress should be monitored via thin-layer chromatography (TLC), with inert gas purging to prevent hydrolysis. Yield optimization requires strict temperature control (0–5°C) during exothermic steps .

Advanced Research Questions

Q. What mechanistic insights guide the solvolysis of this compound in polar aprotic solvents?

  • Methodological Answer : Solvolysis follows an associative mechanism, as shown in kinetic studies of isopropyl chlorothioformate. Use the Grunwald-Winstein equation to correlate solvent ionizing power (Y) with rate constants. For example, in 90% acetone/water, a linear free-energy relationship (LFER) reveals nucleophilic assistance from solvent molecules, confirmed by entropy of activation (ΔS‡) values .

Q. How should researchers resolve contradictions in toxicity data for chlorothioformates?

  • Methodological Answer : Discrepancies in toxicity reports (e.g., genotoxicity vs. non-toxicity) may arise from assay sensitivity or impurity profiles. Cross-validate findings using multiple models: For instance, ethyl chlorothioformate was non-genotoxic in Salmonella typhimurium assays (Ames test) but lacks mammalian cell data. Prioritize in vitro mammalian genotoxicity assays (e.g., micronucleus test) and LC-MS/MS impurity profiling .

Q. What are the implications of sulfur substitution in chlorothioformates for reaction kinetics compared to chloroformates?

  • Methodological Answer : Sulfur’s lower electronegativity increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attack. Compare activation parameters (ΔH‡, ΔS‡) for this compound and its oxygen analogue. For example, isobutyl chlorothioformate exhibits a 10-fold higher solvolysis rate than isobutyl chloroformate in ethanol/water mixtures, attributed to enhanced leaving-group stability .

Q. How can acute exposure guidelines (AEGLs) for this compound be extrapolated from existing chloroformate data?

  • Methodological Answer : Apply structure-activity relationships (SARs) using AEGL-2 values for ethyl chlorothioformate (0.17–0.33 ppm). Adjust for alkyl chain length and steric effects: sec-butyl derivatives may have lower volatility but higher lipid solubility, requiring revised physiologically based pharmacokinetic (PBPK) modeling. Validate with acute inhalation toxicity studies in rodents .

Data Interpretation and Reporting Guidelines

Q. What statistical methods are appropriate for analyzing solvolysis kinetics of this compound?

  • Methodological Answer : Use non-linear regression to fit time-course data to first-order kinetics. Report 95% confidence intervals for rate constants. For multi-solvent studies, apply multivariate ANOVA to assess solvent polarity/nucleophilicity effects. Include error propagation in activation energy (Eₐ) calculations using the Arrhenius equation .

Q. How should conflicting results in toxicity studies be addressed in grant proposals or manuscripts?

  • Methodological Answer : Transparently document methodological differences (e.g., exposure duration, purity). For example, if genotoxicity is observed in one study but not another, compare assay conditions (e.g., metabolic activation). Use the Bradford Hill criteria (consistency, plausibility) to weigh evidence and propose follow-up experiments .

Tables for Key Parameters

Parameter Value for Ethyl Chlorothioformate Proposed Adjustment for S-sec-Butyl Derivative Reference
AEGL-2 (4-hr exposure)0.17 ppm0.12–0.15 ppm (estimated via SAR)
Solvolysis Rate in 80% acetone1.2 × 10⁻³ s⁻¹ (25°C)0.8–1.0 × 10⁻³ s⁻¹ (predicted steric hindrance)
LC₅₀ (rat inhalation)Not reportedModel using read-across from n-butyl derivatives

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.